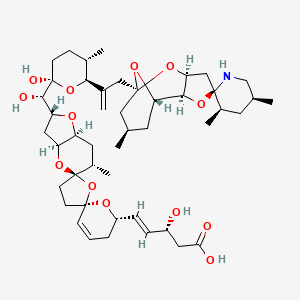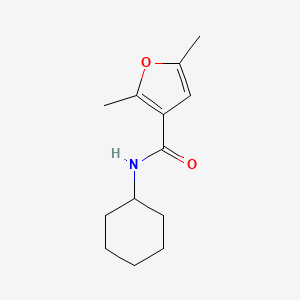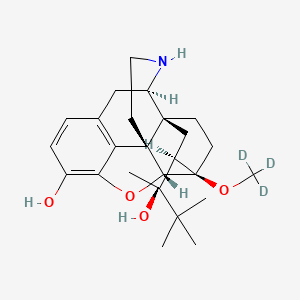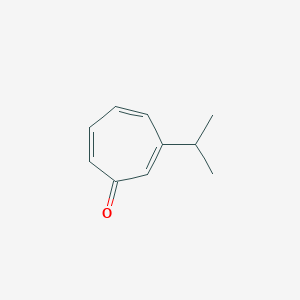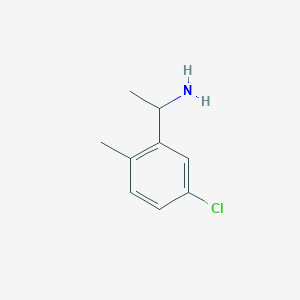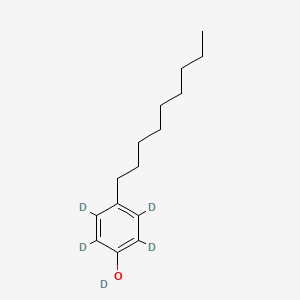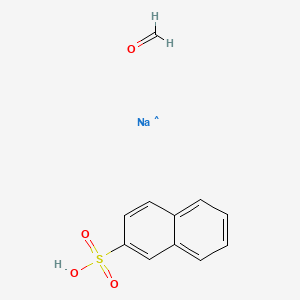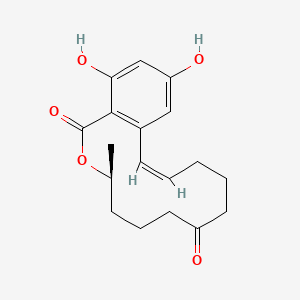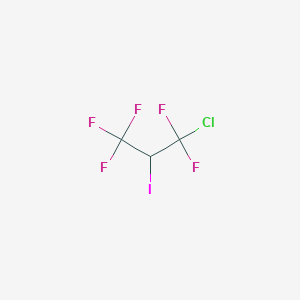
1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane
Overview
Description
1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane is an organofluorine compound with the molecular formula C3H2ClF5I. This compound is notable for its unique combination of chlorine, fluorine, and iodine atoms, which impart distinct chemical properties. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane can be synthesized through the halogenation of fluorinated hydrocarbons. One common method involves the reaction of 1,1,3,3,3-pentafluoropropane with iodine monochloride (ICl) under controlled conditions. The reaction typically occurs in the presence of a catalyst and at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1,1,3,3,3-pentafluoropropane by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO4), can oxidize the compound to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in polar solvents.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: KMnO4 in acidic or basic medium.
Major Products:
Substitution: Formation of fluorinated alcohols or amines.
Reduction: Formation of 1,1,3,3,3-pentafluoropropane.
Oxidation: Formation of fluorinated carboxylic acids or ketones.
Scientific Research Applications
1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing fluorine atoms into molecules, which can alter their reactivity and stability.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in radiolabeling and imaging due to the presence of iodine, which can be detected using various imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which 1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane exerts its effects involves the interaction of its halogen atoms with target molecules. The chlorine and iodine atoms can participate in electrophilic substitution reactions, while the fluorine atoms can stabilize intermediates through inductive effects. These interactions can modulate the reactivity and stability of the compound, making it useful in various applications.
Comparison with Similar Compounds
1-Chloro-1,1,3,3,3-pentafluoropropane: Similar structure but lacks the iodine atom, making it less reactive in certain applications.
1-Iodo-1,1,3,3,3-pentafluoropropane: Similar structure but lacks the chlorine atom, affecting its reactivity and stability.
1-Bromo-1,1,3,3,3-pentafluoropropane: Contains a bromine atom instead of chlorine or iodine, leading to different reactivity patterns.
Uniqueness: 1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane is unique due to the presence of both chlorine and iodine atoms, which provide a combination of reactivity and stability not found in other similar compounds. This makes it particularly valuable in applications requiring specific halogen interactions.
Properties
IUPAC Name |
1-chloro-1,1,3,3,3-pentafluoro-2-iodopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF5I/c4-2(5,6)1(10)3(7,8)9/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUBRRRXPHGLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF5I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672910 | |
| Record name | 1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-59-1 | |
| Record name | Propane, 1-chloro-1,1,3,3,3-pentafluoro-2-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)
![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B6595518.png)
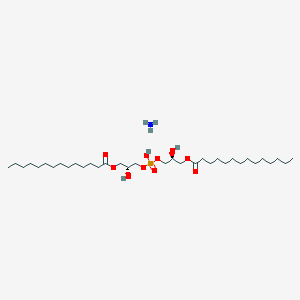
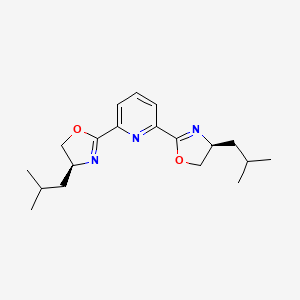
![2-(4-chlorophenyl)-N-(methoxyiminomethyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B6595551.png)
